N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
説明
BenchChem offers high-quality N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-8-15(19)17(10-11)12-6-4-7-13(9-12)20-2/h4,6-7,9,11H,3,5,8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYMAPWPIOATKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Framework for Preliminary In Vivo Toxicity Assessment of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
A Technical Guide for Drug Development Professionals
Executive Summary
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is a novel chemical entity for which public-domain toxicity data is not available. This is a standard scenario for proprietary compounds in early-stage development. This technical guide provides a comprehensive, scientifically-grounded framework for conducting the essential preliminary in vivo toxicity studies required to advance such a compound toward clinical trials. Grounded in international regulatory guidelines, this document details the strategic planning, execution, and interpretation of acute and repeated-dose toxicity studies. It emphasizes a phased, data-driven approach, beginning with acute toxicity assessment to determine initial safety parameters, followed by a robust 28-day repeated-dose study to identify potential target organs, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL). By adhering to these authoritative protocols, researchers can generate a reliable preliminary safety profile, de-risk their development program, and make informed decisions for subsequent non-clinical and clinical development.
Introduction to the Investigational Compound and Strategic Framework
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide represents a new chemical entity (NCE) with a hypothesized therapeutic potential that necessitates a thorough non-clinical safety evaluation. The primary goal of this preliminary in vivo program is to characterize the compound's safety profile to support a potential Investigational New Drug (IND) application.[1] The objectives are to identify potential target organs of toxicity, understand the dose-dependence of any adverse effects, assess the potential for reversibility, and establish a safe starting dose for first-in-human studies.[2][3]
Our strategy is aligned with international guidelines, including those from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and the U.S. Food and Drug Administration (FDA).[4][5] This framework mandates a stepwise approach, where data from short-term studies inform the design of longer, more complex investigations. This ensures animal welfare by minimizing use and suffering while maximizing the scientific value of each study.[6][7]
Phase 1: Acute Oral Toxicity Assessment
The initial step in any in vivo safety program is to determine the compound's intrinsic acute toxicity. This provides critical information on the potential health hazards arising from short-term oral exposure and helps classify the compound for safety labeling.[8]
Causality and Experimental Choice
The Acute Toxic Class (ATC) Method, as described in OECD Test Guideline 423, is the selected protocol.[9][10] This method is chosen over traditional LD50 studies because it is more humane, using significantly fewer animals to achieve a similar objective.[11] The ATC method employs a stepwise procedure with a few animals per step to classify the compound into a GHS (Globally Harmonised System) toxicity category, which is sufficient for initial hazard assessment and for guiding dose selection in subsequent studies.[8][10] The rat is the preferred rodent species for this initial assessment due to extensive historical control data and physiological relevance for many human pathways.[8]
Experimental Protocol: OECD TG 423
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used, as this sex is often slightly more sensitive.[10][11]
-
Housing & Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days prior to dosing.
-
Dose Administration: The compound is administered orally by gavage. A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[8][12] The starting dose is selected based on any available in silico or in vitro data.
-
Stepwise Procedure:
-
Step 1: Dose 3 female rats at the selected starting dose.
-
Observation: If mortality occurs in 2 or 3 animals, the test is stopped, and the compound is classified. If 0 or 1 animal dies, the procedure continues.
-
Subsequent Steps: Depending on the outcome, the next step involves dosing 3 additional animals at a lower or higher fixed dose level until a definitive classification can be made.[10]
-
-
Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.[8]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Data Presentation
Results from the acute toxicity study are summarized to determine the GHS classification.
| Parameter | Observation |
| Starting Dose (mg/kg) | e.g., 300 |
| Outcome at Starting Dose | e.g., 0/3 animals showed mortality |
| Next Dose Level (mg/kg) | e.g., 2000 |
| Outcome at Next Dose | e.g., 1/3 animals showed mortality |
| Clinical Signs Observed | e.g., Lethargy, piloerection at 2000 mg/kg |
| Body Weight Changes | e.g., Minor weight loss at 2000 mg/kg, recovered by Day 7 |
| Gross Necropsy Findings | e.g., No abnormalities detected |
| GHS Classification | e.g., Category 4 |
Experimental Workflow Diagram
Phase 2: 28-Day Repeated-Dose Oral Toxicity Study
Following the acute assessment, a sub-chronic study is essential to evaluate the effects of repeated exposure. The 28-day oral toxicity study in rodents (OECD TG 407) is the standard for preliminary characterization.[13][14] Its purpose is to identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting the safe starting dose in human trials.[1][15]
Causality and Experimental Choice
A 28-day study duration is considered sufficient to reveal the toxic effects of a compound after repeated administration and to support early-phase clinical trials.[2][16] This study design includes comprehensive in-life observations, clinical pathology (hematology and clinical chemistry), and terminal histopathology to provide a holistic view of the compound's effects.[13][15] The inclusion of a recovery group is a self-validating mechanism, allowing researchers to determine if observed toxicities are reversible upon cessation of treatment.[2] Dose selection is the most critical aspect; it is based on data from the acute study and aims to establish a clear dose-response, with the highest dose inducing minimal, non-lethal toxicity (the Maximum Tolerated Dose, MTD), and the lowest dose showing no adverse effects.[6][17]
Experimental Protocol: OECD TG 407
-
Animal Model: Wistar or Sprague-Dawley rats are used. At least 3 dose groups and a vehicle control group are required, with 10 animals per sex per group (5 males, 5 females).[13][15]
-
Dose Selection & Administration:
-
High Dose: Intended to produce some toxic effects but not mortality (MTD).
-
Low Dose: Should not induce any adverse effects (potential NOAEL).
-
Mid Dose: An intermediate dose to establish a dose-response relationship.
-
Control Group: Receives the vehicle only.
-
The compound is administered daily via oral gavage for 28 consecutive days.[14]
-
-
Recovery Group: An additional cohort (e.g., 5 per sex) is often added to the high-dose and control groups. These animals are maintained for a treatment-free period (e.g., 14 days) after the 28-day dosing period to assess reversibility of effects.
-
In-Life Observations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination daily.
-
Body Weight & Food Consumption: Recorded weekly.
-
Ophthalmology & Functional Observations: Conducted pre-test and at termination.
-
-
Clinical Pathology: Blood samples are collected at termination for:
-
Terminal Procedures:
-
Necropsy: All animals undergo a full gross pathological examination.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, thymus) are weighed.
-
Histopathology: A comprehensive list of tissues (approx. 40-50) from all control and high-dose animals is preserved and examined microscopically.[20][21] Tissues from lower-dose groups are examined as needed to characterize findings.[22][23]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of Clinical Chemistry Data (Example)
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
|---|---|---|---|---|
| ALT (U/L) | 45 ± 8 | 48 ± 10 | 95 ± 20* | 250 ± 55** |
| AST (U/L) | 110 ± 15 | 115 ± 18 | 210 ± 30* | 480 ± 70** |
| BUN (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 24 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
*Statistically significant (p<0.05); *Statistically significant (p<0.01)
Table 2: Summary of Histopathological Findings (Example) | Organ | Finding | Incidence (Control) | Incidence (Low) | Incidence (Mid) | Incidence (High) | Severity | | :--- | :--- | :--- | :--- | :--- | :--- | | Liver | Centrilobular Hepatocellular Hypertrophy | 0/10 | 0/10 | 4/10 | 10/10 | Minimal to Mild | | Liver | Single Cell Necrosis | 0/10 | 0/10 | 1/10 | 5/10 | Minimal | | Kidney | No significant findings | 0/10 | 0/10 | 0/10 | 0/10 | N/A |
Visualization of Potential Toxicity Pathway
If the 28-day study reveals liver toxicity (as in the example data), a diagram can illustrate the hypothesized mechanism. For instance, hepatocellular hypertrophy often suggests the induction of metabolic enzymes (e.g., Cytochrome P450s) in response to the compound.
Data Interpretation and Next Steps
The collective data from these preliminary studies form the basis of the initial risk assessment. The NOAEL from the 28-day study is the most critical parameter for calculating the safe starting dose for Phase 1 clinical trials, typically using allometric scaling and safety factors.
If significant toxicity is observed, further specialized studies may be warranted. These could include:
-
Genotoxicity Studies: An in vitro battery of tests (e.g., Ames test, chromosome aberration test) is required before Phase II trials to assess mutagenic potential.[24]
-
Safety Pharmacology: Studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems) are required before first-in-human exposure.
-
Longer-Term Toxicity Studies: If the drug is intended for chronic use, longer studies (e.g., 90-day) will be necessary.[2]
This structured, guideline-driven approach ensures that the preliminary in vivo toxicity profile of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is characterized robustly, ethically, and in a manner that satisfies global regulatory expectations for early-stage drug development.
References
-
Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. Available from: [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]
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OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Charles River Laboratories. Available from: [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. University of California Riverside. Available from: [Link]
-
OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available from: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available from: [Link]
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M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Questions and Answers. U.S. Food and Drug Administration. Available from: [Link]
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Roadmap to Reducing Animal Testing in Preclinical Safety Studies. U.S. Food and Drug Administration. Available from: [Link]
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Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002). IVAMI. Available from: [Link]
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M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. Available from: [Link]
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OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Charles River Laboratories. Available from: [Link]
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Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available from: [Link]
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Guidelines for the Testing of Chemicals. OECD. Available from: [Link]
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S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]
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Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. PMC. Available from: [Link]
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Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed. Available from: [Link]
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International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. Available from: [Link]
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Preclinical Histopathology: A Powerful Insight into Early Drug Development. Proscia. Available from: [Link]
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Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. R Discovery. Available from: [Link]
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Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]
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ICH M3 R2 approaches for exploratory studies. TRACER CRO. Available from: [Link]
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GLP Histology & Preclinical Pathology Services. iHisto. Available from: [Link]
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The Role of Pathology in Drug Safety Evaluation. Eli Lilly and Company. Available from: [Link]
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Clinical pathology for preclinical safety assessment: current global guidelines. PubMed. Available from: [Link]
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Preclinical Assessment of Investigational Cellular and Gene Therapy Products. U.S. Food and Drug Administration. Available from: [Link]
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S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]
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ECETOC Guidance on Dose Selection. ECETOC. Available from: [Link]
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Histopathology of Preclinical Toxicity Studies - 4th Edition. Elsevier. Available from: [Link]
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Introduction to Toxicologic Clinical Pathology. American Society for Veterinary Clinical Pathology. Available from: [Link]
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Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available from: [Link]
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Considerations for Use of Histopathology and Its Associated Methodologies to Support Biomarker Qualification Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Deep Learning-based Modeling for Preclinical Drug Safety Assessment. PMC. Available from: [Link]
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Recommendations on dose level selection for repeat dose toxicity studies. PMC. Available from: [Link]
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PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link]
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Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH. Available from: [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. Available from: [Link]
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mass spectrometry fragmentation patterns of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Executive Scope & Structural Analytics
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is a highly functionalized small molecule characterized by a γ-lactam (pyrrolidin-2-one) core, an N-linked anisole derivative, and a secondary butanamide side chain. Elucidating its exact mass spectrometry (MS/MS) fragmentation pattern is critical for pharmacokinetic (PK) profiling, metabolite identification, and structural dereplication in drug discovery workflows.
Because the molecule contains multiple functional groups with vastly different bond dissociation energies, a strategic approach to collision-induced dissociation (CID) is required to capture both the labile side chains and the rigid heterocyclic core.
Self-Validating LC-MS/MS Protocol
To accurately map the fragmentation of this compound, the following high-resolution LC-ESI-MS/MS protocol is engineered to provide a self-validating, robust analytical system.
Step 1: Sample Preparation & Ionization Optimization
-
Method: Reconstitute the analyte in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated precursor [M+H]+ in positive electrospray ionization (ESI+). Methanol lowers the surface tension of the electrospray droplets, enhancing desolvation efficiency and maximizing the precursor ion yield prior to fragmentation.
Step 2: Chromatographic Separation
-
Method: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The hydrophobic 3-methoxyphenyl and aliphatic butanamide moieties ensure strong initial retention on the C18 stationary phase. The rapid organic gradient compresses the analyte band, minimizing longitudinal diffusion and delivering a sharp, high-concentration peak into the mass spectrometer, thereby maximizing the signal-to-noise ( S/N ) ratio for MS2 acquisition.
Step 3: Stepped-Energy MS/MS Acquisition
-
Method: Isolate the precursor ion ( m/z 277.1552) using a narrow 1.0 m/z quadrupole window. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV using Higher-energy Collisional Dissociation (HCD).
-
Causality: A single collision energy will either fail to break the lactam ring or completely obliterate the fragile amide bond. Stepped NCE is a self-validating approach: NCE 20 captures the low-energy amide cleavage, while NCE 40–60 provides the kinetic energy required to shatter the rigid γ-lactam core. The resulting composite spectrum contains the complete structural lineage of the molecule.
-
Self-Validation Check: The protocol is validated internally by examining the MS2 spectrum. If the m/z 88.0762 ion (amide fragment) is present alongside the m/z 162.0919 ion (core fragment), the energy stepping is correctly calibrated. If the precursor is entirely depleted, the lower NCE bound must be reduced to 15 eV.
Mechanistic Fragmentation Pathways
The fragmentation of the protonated precursor ( m/z 277.1552) proceeds through three primary, predictable pathways.
Pathway A: Inductive Cleavage of the Butanamide Side Chain The secondary amide bond is the most thermodynamically labile site on the molecule. Protonation preferentially occurs at the amide carbonyl oxygen. Upon low-energy collisional activation (NCE 20), the C3–N bond of the pyrrolidine ring undergoes inductive cleavage. This expels the neutral molecule butanamide (87 Da), transferring the charge to the ring and generating the highly stable 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl carbocation at m/z 190.0868 . Alternatively, charge retention on the leaving group yields the protonated butanamide ion at m/z 88.0762 .
Pathway B: γ-Lactam Ring Opening and CO Expulsion At higher collision energies (NCE 40+), the rigid 5-oxopyrrolidin core undergoes ring-opening. As supported by authoritative literature on the [1], the γ-lactam ring systematically expels carbon monoxide (CO, 28 Da). This [2] is a hallmark of lactam MS/MS behavior. The m/z 190.0868 intermediate loses CO to form a resonance-stabilized product ion at m/z 162.0919 .
Pathway C: N-Aryl Dissociation and Radical Loss The N1-phenyl bond requires significant energy to break. When it does, it yields the 3-methoxyaniline radical cation at m/z 123.0684 . A secondary diagnostic feature of anisole derivatives is the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (15 Da) to form a stable quinoid-type cation at m/z 108.0449 .
Quantitative Data Summary
The table below summarizes the theoretical exact masses and molecular formulas for the diagnostic product ions, serving as an exact-mass inclusion list for targeted metabolomics.
| Fragment Identity | Theoretical m/z | Neutral Loss (Da) | Molecular Formula | Origin / Pathway |
| Precursor Ion | 277.1552 | N/A | [C15H21N2O3]+ | Protonated Parent |
| Pyrrolidinium Cation | 190.0868 | 87.0684 | [C11H12NO2]+ | Pathway A (Loss of Butanamide) |
| Ring-Opened Cation | 162.0919 | 27.9949 | [C10H12NO]+ | Pathway B (Loss of CO from m/z 190) |
| 3-Methoxyaniline | 123.0684 | 154.0868 | [C7H9NO]+∙ | Pathway C (Cleavage of N-Aryl bond) |
| Aryl Quinoid Cation | 108.0449 | 15.0235 | [C6H6NO]+ | Pathway C (Loss of CH3∙ from m/z 123) |
| Butanamide Ion | 88.0762 | 189.0790 | [C4H10NO]+ | Pathway A (Charge retention on amide) |
Fragmentation Pathway Visualization
MS/MS fragmentation cascade of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide.
References
-
Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics. Analytical Chemistry (ACS Publications).[Link]
-
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank (MDPI).[Link]
Sources
preventing degradation of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide during long-term storage
Technical Support Center: N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide Stability and Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide during long-term storage. Our goal is to equip you with the necessary knowledge to maintain the integrity and stability of this compound for reliable experimental outcomes.
Introduction to Compound Stability
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is a molecule featuring both a lactam (a cyclic amide within the 2-pyrrolidinone ring) and a linear amide group.[1] Both of these functional groups are susceptible to degradation, primarily through hydrolysis.[1][2] The stability of this compound is paramount for its efficacy and safety in research and pharmaceutical applications. Degradation can lead to a loss of potency and the formation of unknown impurities, which can compromise experimental results and introduce safety concerns. This guide outlines the primary degradation pathways and provides actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide?
A1: The two main degradation pathways are:
-
Hydrolysis of the Lactam Ring: The 2-pyrrolidinone ring contains a cyclic amide (lactam) that is susceptible to cleavage by water, especially under acidic or basic conditions.[1][3] This ring-opening reaction results in the formation of a γ-aminobutyric acid derivative.
-
Hydrolysis of the Linear Amide: The butanamide side chain also contains an amide bond that can be hydrolyzed, yielding a carboxylic acid and an amine.[2] This process is accelerated by elevated temperatures and non-neutral pH.[2][3]
-
Oxidation: The presence of oxygen, particularly when combined with light exposure, can lead to oxidative degradation.[1][4] The tertiary amine within the pyrrolidinone ring can be a site for oxidation.[5]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[1][2]
Q2: What are the optimal long-term storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Lower temperatures significantly reduce the rate of hydrolytic and oxidative degradation.[6] Storage at -20°C is recommended. For shorter periods, 2-8°C in a refrigerator is acceptable.[4]
-
Humidity: The compound should be protected from moisture to prevent hydrolysis.[6] Storing it in a tightly sealed container with a desiccant is crucial.
-
Atmosphere: For maximum stability, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[4]
-
Light: The compound should be protected from light by storing it in an amber or opaque container.[4][7]
Q3: How can I tell if my sample of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide has degraded?
A3: Signs of degradation can include:
-
Physical Changes: A change in color or the appearance of the solid material.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[1] A shift in pH for liquid formulations can also indicate degradation.[3]
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: A stability-indicating HPLC method is the primary tool for assessing the purity and degradation of the compound.[8] This method should be capable of separating the intact compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.[9][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound | Oxidation, Photodegradation | Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed and stored in the dark. |
| Decreased peak area of the main compound in HPLC analysis | Hydrolysis, Oxidation, Photodegradation | Review storage conditions. Ensure the compound is stored at the recommended low temperature and protected from moisture and light. Consider performing a forced degradation study to identify the primary degradation pathway. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products | Characterize the new peaks using LC-MS to identify their mass. This information will help to elucidate the degradation pathway. Optimize storage conditions to minimize the formation of these impurities. |
| Inconsistent results in biological assays | Loss of compound potency due to degradation | Always use freshly prepared solutions from a properly stored solid stock. Re-evaluate the stability of the compound in the assay buffer and under the experimental conditions. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Preparation: Ensure the N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is in a solid, dry form. If it is a new batch, consider drying it under a vacuum to remove any residual solvent or moisture.
-
Container: Place the compound in a clean, dry amber glass vial.
-
Inert Atmosphere: Purge the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any oxygen.
-
Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap with parafilm.
-
Desiccation: Place the sealed vial inside a larger, light-proof container that contains a desiccant (e.g., silica gel).
-
Storage: Store the container in a freezer at -20°C.
-
Equilibration: Before opening a stored sample, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[11][12]
-
Sample Preparation: Prepare stock solutions of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60-80°C.[1]
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60-80°C.[1]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep it at room temperature.[11]
-
Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C).[5]
-
Photolytic Degradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[5]
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]
Visualizations
Degradation Pathway of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Caption: Potential degradation pathways for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide.
Troubleshooting Workflow for Compound Degradation
Caption: A decision tree for troubleshooting the degradation of the compound.
References
- Vertex AI Search. (2026, February 28).
- Patsnap Eureka. (2026, February 28).
- BenchChem. (2025, December).
- BenchChem. (2025). Dealing with elimination reactions of the pyrrolidinone core during synthesis.
- BenchChem. (2025). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
- PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- OJP.gov. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
- Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
- Bachem. (n.d.). FAQ – frequently asked questions.
- NovaBioassays. (n.d.).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment.
- Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- MDPI. (2019, October 21).
- MDPI. (2019, October 22).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- U.S. Geological Survey. (n.d.). Methods of analysis by the U.S.
- CompTox Chemicals Dashboard. (2023, November 1). Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl].
- PubMed. (1992, August). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- NextSDS. (n.d.). 1-(3-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide.
- MDPI. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.
- PubChem. (n.d.). Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl).
- US EPA. (2025, December 4). Butanamide, N-(4-methoxyphenyl)-3-oxo- - Substance Details - SRS.
- MDPI. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
- Pharmaffiliates. (n.d.). CAS No : 541-35-5 | Product Name : Butanamide.
- PMC. (n.d.). Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study.
- International Journal of Innovative Science and Research Technology. (n.d.). Analytical methods for the detection of counterfeit pharmaceuticals.
- PubMed. (2023, December 15). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 7. FAQ – frequently asked questions - Bachem [bachem.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. ijisrt.com [ijisrt.com]
- 11. asianjpr.com [asianjpr.com]
- 12. -NovaBioassays [novabioassays.com]
Technical Support Center: Troubleshooting Fluorescence Assays for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific optical and physicochemical challenges associated with screening N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide .
Due to its unique structural motifs—an electron-rich methoxyphenyl ring, a polar pyrrolidinone core, and a hydrophobic butanamide tail—this compound frequently introduces background noise through autofluorescence, light scattering, and the Inner Filter Effect (IFE)[1][2]. This guide provides the mechanistic reasoning behind these artifacts and self-validating protocols to rescue your assay's signal-to-noise ratio.
Structural Causality of Assay Interference
To effectively troubleshoot, we must first understand why this molecule misbehaves in optical assays. The interference is not random; it is a direct consequence of the compound's functional groups.
Structural causality of assay interference for the target pyrrolidinone compound.
Frequently Asked Questions (FAQs)
Q1: My assay shows an unusually high baseline fluorescence when the compound is added. Is it an agonist/activator, or is this noise?
A: It is highly likely to be autofluorescence . The 3-methoxyphenyl moiety in your compound contains delocalized π -electrons excited by UV/Blue light (typically 320–400 nm), emitting in the 400–500 nm range[3]. If your assay utilizes fluorophores like NADH, coumarins, or Hoechst dyes, the compound's emission will overlap with your reporter, creating false positives[3][4]. Solution: Shift your assay to red-shifted or far-red fluorophores (e.g., Cy5, Alexa Fluor 647), where the methoxyphenyl group does not absorb or emit[1].
Q2: I am seeing a dose-dependent decrease in fluorescence. Is the compound a potent inhibitor, or is it quenching the signal?
A: Before declaring it a hit, you must rule out the Inner Filter Effect (IFE) . IFE occurs when the compound absorbs the excitation light before it reaches the fluorophore (Primary IFE) or absorbs the emitted light before it reaches the detector (Secondary IFE)[2][5]. Because the methoxyphenyl group absorbs strongly in the UV spectrum, it acts as a "filter" in the well. If the compound's absorbance at the assay's excitation or emission wavelength exceeds 0.1 OD, it will artificially depress the signal, mimicking inhibition[5].
Q3: The background noise is highly erratic. Replicate wells have drastically different fluorescence values. Why?
A: Erratic well-to-well variance is the hallmark of colloidal aggregation . The hydrophobic butanamide chain can cause the compound to self-associate in aqueous buffers, forming micro-particles[1]. These particles scatter the excitation light (Rayleigh or Mie scattering). In a fluorescence reader, scattered light hitting the photomultiplier tube (PMT) is often misread as a chaotic, high-variance fluorescent signal.
Quantitative Interference Matrix
Use this table to benchmark your assay parameters and determine which interference mechanism is currently degrading your Z'-factor.
| Interference Type | Primary Structural Culprit | Diagnostic Threshold | Impact on Assay Readout | Mitigation Strategy |
| Autofluorescence | 3-Methoxyphenyl ring | Compound-only well signal > 3x Buffer blank | False Positives (Signal-on) | Red-shift fluorophores; Time-Resolved Fluorescence (TRF). |
| Inner Filter Effect | 3-Methoxyphenyl ring | Absorbance (Ex or Em) > 0.1 OD | False Negatives (Quenching) | Mathematical IFE correction; Reduce compound concentration. |
| Light Scattering | Butanamide tail | Signal drops >50% post-centrifugation | Erratic data; Poor Z'-factor (<0.5) | Add 0.01% CHAPS/Triton X-100; Dynamic Light Scattering (DLS). |
Diagnostic Workflow & Methodologies
To ensure scientific integrity, every assay must be a self-validating system. Do not guess the source of the noise; measure it using the following decision tree and step-by-step protocols.
Diagnostic decision tree for isolating fluorescence assay interference mechanisms.
Protocol 1: Mathematical Correction of the Inner Filter Effect (IFE)
If your compound absorbs light at the assay's wavelengths, you must correct the raw fluorescence data to reveal the true biological signal[2][5].
Step-by-Step Methodology:
-
Prepare Plates: Set up a 96-well or 384-well UV-transparent plate. Add N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide at your screening concentration (e.g., 10 µM) in the assay buffer.
-
Measure Absorbance: Read the absorbance of the compound-only wells at the exact Excitation ( Aex ) and Emission ( Aem ) wavelengths of your assay's fluorophore using a spectrophotometer.
-
Check Threshold: If Aex or Aem is ≥0.1 , IFE is actively suppressing your signal[5].
-
Apply Correction Formula: Calculate the corrected fluorescence ( Fcorr ) from your observed raw fluorescence ( Fobs ) using the standard IFE equation:
Fcorr=Fobs×102Aex+Aem -
Re-evaluate Hits: Use Fcorr to plot your dose-response curves. If the "inhibition" disappears after correction, the compound was an optical artifact, not a biological hit.
Protocol 2: Aggregation and Light Scattering Rescue Assay
To differentiate true fluorescence/quenching from colloidal light scattering caused by the hydrophobic butanamide chain[1].
Step-by-Step Methodology:
-
Baseline Read: Prepare the complete assay mixture (Fluorophore + Target + Compound). Read the baseline fluorescence.
-
Centrifugation Test: Transfer the mixture to a microcentrifuge tube and spin at 20,000 x g for 15 minutes at room temperature. This will pellet any colloidal aggregates.
-
Supernatant Read: Carefully transfer the supernatant back to the microplate and re-read the fluorescence.
-
Data Interpretation: If the erratic background noise disappears and the signal normalizes, the compound was aggregating.
-
Buffer Optimization: To prevent aggregation in future runs, supplement your assay buffer with a non-ionic or zwitterionic detergent. Titrate CHAPS (0.01% - 0.1% w/v) or Tween-20 (0.005% - 0.05% v/v) into the buffer. Monitor the assay's Z'-factor; the detergent should solubilize the compound without denaturing your biological target.
References
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. National Institutes of Health. Available at:[Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI. National Institutes of Health. Available at:[Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI. National Institutes of Health. Available at:[Link]
-
Interference with Fluorescence and Absorbance. ResearchGate. Available at:[Link]
Sources
- 1. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase Gradients for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide Chromatography
Welcome to the dedicated technical support guide for the chromatographic analysis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this compound. We will delve into the foundational principles of mobile phase optimization and provide structured troubleshooting advice to overcome common challenges encountered during method development and routine analysis.
Understanding the Analyte: N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Before we dive into troubleshooting, understanding the physicochemical properties of our target analyte is paramount. The structure of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide reveals key features that influence its chromatographic behavior:
-
Aromatic Moiety: The methoxyphenyl group provides a degree of hydrophobicity, making it well-suited for retention on non-polar stationary phases like C18.
-
Polar Functional Groups: The presence of a lactam (in the pyrrolidinone ring) and an amide linkage introduces significant polarity. These groups can engage in hydrogen bonding and dipole-dipole interactions.
-
Ionization Potential: While amides are generally considered neutral, the overall molecule's properties can be influenced by the mobile phase pH, especially concerning secondary interactions with the stationary phase.[1][2][3]
This combination of hydrophobic and polar characteristics means that achieving optimal separation requires a careful balancing act of mobile phase composition to control retention, selectivity, and peak shape.
Proactive Method Optimization
A robust method begins with a systematic approach to development. The following section provides guidance on establishing a strong starting point for your gradient method.
Initial Column and Mobile Phase Selection
For an analyte with mixed polarity, a standard C18 column is an excellent starting point due to its versatility and hydrophobic retention mechanism.[4]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | Provides a good balance of retention for the hydrophobic phenyl ring and efficiency. Smaller particles can enhance resolution.[5][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures a low pH to suppress potential ionization of residual silanols on the silica packing, which minimizes peak tailing.[8][9] It is also MS-compatible. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | These are the most common organic modifiers in RP-HPLC. They offer different selectivities and should be screened during development.[9][10][11] |
| Initial Gradient | 5-95% B over 15-20 minutes | A broad scouting gradient is effective for determining the approximate elution composition and identifying any potential impurities. |
| Flow Rate | Dependent on column ID (e.g., 1.0 mL/min for 4.6 mm ID) | Adjust to achieve optimal efficiency. Lower flow rates can sometimes improve resolution.[7] |
| Column Temperature | 30-40 °C | Elevated temperatures can reduce mobile phase viscosity, lower backpressure, and sometimes improve peak shape.[6][7] |
The Role of the Organic Modifier
The choice between Acetonitrile (ACN) and Methanol (MeOH) is one of the most powerful tools for manipulating selectivity in RP-HPLC.[5][11]
| Organic Modifier | Properties & Impact on Selectivity |
| Acetonitrile (ACN) | Generally a stronger eluting solvent than methanol, leading to shorter retention times. It has a lower viscosity, resulting in lower backpressure. ACN is an aprotic solvent and primarily interacts via dipole-dipole interactions.[10][12] |
| Methanol (MeOH) | A protic solvent capable of acting as a hydrogen bond donor and acceptor. This can lead to different selectivity for polar analytes compared to ACN. It is more viscous and has a higher UV cutoff.[10][12] |
Experimental Protocol: Organic Modifier Screening
-
Prepare two sets of mobile phases:
-
Set 1: A = 0.1% Formic Acid in Water; B = Acetonitrile
-
Set 2: A = 0.1% Formic Acid in Water; B = Methanol
-
-
Using the same C18 column and initial gradient conditions (e.g., 5-95% B over 15 min), inject the sample.
-
Compare the chromatograms. Look for changes in elution order, resolution between the main peak and any impurities, and peak shape. The solvent that provides the best overall separation should be chosen for further optimization.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your analysis, presented in a question-and-answer format.
Q1: My peak for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or other system issues.[13][14]
Primary Cause: Interaction with residual silanol groups on the silica-based stationary phase. The amide and lactam groups in your analyte can interact with acidic silanols, causing a portion of the molecules to be retained longer, resulting in a tailed peak.[14][15]
Step-by-Step Troubleshooting Protocol:
-
Verify Mobile Phase pH:
-
Action: Ensure your aqueous mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The goal is to maintain a pH around 2.5-3.0.[1][9]
-
Causality: At a low pH, the majority of surface silanol groups are protonated (Si-OH) and thus less likely to interact with your analyte through ion-exchange mechanisms.[15] This suppresses the secondary interaction and leads to a more symmetrical peak.
-
-
Assess Column Health:
-
Action: If the problem persists, the column itself may be the issue. Test the column with a standard mixture to check its performance. A void at the head of the column can also cause peak shape issues.[14]
-
Causality: Over time and with exposure to harsh conditions, the stationary phase can degrade, exposing more active silanol sites. Physical voids disrupt the flow path, leading to band broadening and asymmetry.[15]
-
-
Consider an Alternative Stationary Phase:
-
Action: Switch to a column with a more inert stationary phase, such as one with "end-capping" or a hybrid particle technology.
-
Causality: End-capping chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.[15] Hybrid particles incorporate organic material into the silica matrix, reducing the overall silanol activity.
-
Q2: I am seeing fronting on my main peak. What does this indicate?
Answer:
Peak fronting, which looks like a shark fin, is less common than tailing but typically points to a few specific issues.[16][17]
Primary Causes:
-
Column Overload: Injecting too much sample mass or volume for the column's capacity.[14][16][18]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.[14][18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Q3: My analyte peak is co-eluting with an impurity. How can I improve the resolution?
Answer:
Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), retention (k), and selectivity (α).[6] The most powerful way to improve resolution for co-eluting peaks is often by changing the selectivity.[5][6]
Strategies for Improving Resolution:
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol (or vice versa) as described in the "Proactive Method Optimization" section.
-
Causality: ACN and MeOH interact differently with the analyte and the stationary phase. This change in interactions can alter the relative retention times of the two compounds, often separating them completely.[5][19]
-
-
Adjust the Gradient Slope:
-
Action: Make the gradient shallower (i.e., increase the gradient time for the same %B change) around the point where your analyte elutes. For example, if your peak elutes at 40% B in a 5-95% B over 15-minute gradient, try a segmented gradient: 5-35% B in 5 minutes, then 35-45% B in 10 minutes, then 45-95% B in 5 minutes.
-
Causality: A shallower gradient increases the effective retention factor of the analytes as they travel through the column, allowing more time for the separation to occur. This directly improves resolution.[8]
-
-
Modify the Mobile Phase pH:
-
Action: If your analyte or the impurity has ionizable functional groups, even small changes in pH can have a dramatic effect on retention and selectivity.[1][2][20] Try adjusting the pH by 0.5 units in either direction (while staying within the column's stable pH range).
-
Causality: Changing the pH alters the ionization state of a molecule, which in turn changes its polarity.[21] If the two co-eluting compounds have different pKa values, a change in pH will affect their retention times differently, leading to separation.[8]
-
Frequently Asked Questions (FAQs)
-
Q: My analyte is eluting too early, near the void volume. How do I increase its retention?
-
A: To increase retention in reversed-phase chromatography, you need to make the mobile phase weaker (more polar). Decrease the initial percentage of your organic modifier (Mobile Phase B). For example, if your gradient starts at 10% ACN, try starting at 5% or even 2% ACN.[6][12] If this is insufficient, you may need a stationary phase with higher hydrophobicity or a different chemistry designed for polar analytes.
-
-
Q: My analysis time is too long. How can I speed it up without sacrificing resolution?
-
A: First, ensure you are not using an excessively shallow gradient. You can increase the slope of the gradient after your peak of interest has eluted. Alternatively, consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a solid-core particle column. These columns provide higher efficiency, which can maintain resolution even at higher flow rates, thus shortening the run time.[5][7]
-
-
Q: I'm seeing baseline drift during my gradient run. What's wrong?
-
A: Baseline drift in gradient elution is often caused by differences in the UV absorbance of Mobile Phase A and Mobile Phase B at the detection wavelength.[13] Ensure you are using high-purity, HPLC-grade solvents. If the drift is significant, try selecting a wavelength where the mobile phase components have less absorbance. Insufficient column equilibration between runs can also cause a drifting baseline.[22]
-
-
Q: Can I use buffers other than formic acid? What if I need to work at a higher pH?
-
A: Yes, other buffers can be used, but they must be chosen carefully. For MS-compatibility, volatile buffers like ammonium formate or ammonium acetate are excellent choices.[23] If you need to work at a neutral or higher pH, phosphate buffers can be used, but they are not MS-compatible and can precipitate when mixed with high concentrations of acetonitrile.[24] Always operate within the pH stability range of your column (typically pH 2-8 for standard silica columns) to avoid damaging the stationary phase.[3]
-
References
- Selecting an organic modifier for reversed-phase chrom
- Effect of mobile phase pH on reversed-phase HPLC separ
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Improving Separ
- How to Improve HPLC Peak Resolution. Chrom Tech.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- HPLC Troubleshooting. CHROMacademy.
- Exploring the Role of pH in HPLC Separ
- Front Tailing HPLC & GC Peaks. Axion Labs.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- HPLC Troubleshooting. Thermo Fisher Scientific - US.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- How to fix asymmetrical chrom
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Reverse Phase Chrom
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Understanding Peak Fronting in HPLC. Phenomenex.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
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- 16. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
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resolving peak tailing issues for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide in LC-MS
Topic: Resolving Peak Tailing for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing peak shape distortions—specifically peak tailing—when analyzing complex pyrrolidinone-amide derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS).
Below, you will find a mechanistic breakdown of the problem, a diagnostic workflow, self-validating experimental protocols, and quantitative reference tables to restore peak symmetry and quantification accuracy.
I. Diagnostic Workflow
Before adjusting mobile phases or replacing columns, it is critical to isolate whether the tailing is a physical system error or a chemical secondary interaction.
Caption: LC-MS diagnostic workflow for isolating chemical vs. physical peak tailing causes.
II. Troubleshooting Guide & FAQs
Q1: Why does N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide exhibit peak tailing even on modern C18 columns? A1: Peak tailing occurs when more than one retention mechanism is present during separation, and one of these mechanisms disrupts the ideal symmetrical peak shape[1]. While the hydrophobic carbon backbone of your analyte interacts with the C18 phase, the molecule also possesses multiple polar functional groups: a pyrrolidinone ring (lactam), a butanamide chain, and a methoxy ether. In traditional or inadequately end-capped columns, exposed silanol (Si–OH) groups remain on the silica surface[1]. These silanols act as strong hydrogen-bond donors, creating secondary polar interactions with the amide carbonyls of your analyte[2]. This dual-retention delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak.
Q2: How can I differentiate between chemical tailing (silanol interactions) and physical tailing (dead volume/column degradation)? A2: A systematic approach is required. The first question to ask is: Do all peaks tail, or just the specific analyte?[3].
-
Physical: If all peaks tail (including neutral, non-polar markers), the issue is physical. Typical causes include extra-column dead volume (e.g., poorly fitted connections, wide-bore tubing) or a partially plugged column inlet frit that disrupts the sample flow path[4][5].
-
Chemical: If only your specific amide analyte tails, the issue is chemical. This points directly to secondary interactions with the stationary phase or a mismatch between the injection solvent and the mobile phase[4][5].
Q3: What is the optimal mobile phase composition to resolve this tailing in an LC-MS compatible manner? A3: To minimize secondary interactions without suppressing MS ionization, you must optimize the ionic strength of your mobile phase. While 0.1% formic acid in water is the de facto standard for positive electrospray ionization (ESI+), it has very low ionic strength[6]. This low ionic strength fails to mask active sites and can lead to severe overload tailing even at modest analyte concentrations[6]. Recommendation: Buffer the mobile phase using 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions provide sufficient ionic strength to mask residual silanols and prevent mutual repulsion of the analyte molecules on the stationary phase[6], while remaining fully volatile and compatible with LC-MS.
Q4: My peak tailing worsens when injecting higher concentrations. Is this mass overload? A4: Yes. When peak asymmetry increases with sample concentration, it indicates mass overload. This occurs when the primary retention sites (e.g., C18 ligands) become saturated, forcing excess analyte molecules to interact with secondary, higher-energy sites (like silanols)[1]. Furthermore, the "mutual repulsion" theory suggests that adsorbed molecules can repel similarly polarized molecules entering the same zone, broadening the peak[6]. To fix this, limit injection volumes and concentrations to remain within the column's linear dynamic range[4].
Q5: Does the injection solvent affect the peak shape of this compound? A5: Absolutely. Injecting a sample dissolved in a solvent stronger (e.g., 100% acetonitrile) than the initial mobile phase composition can cause peak fronting, splitting, or tailing[5]. The analyte travels too quickly through the column head before partitioning properly. Always match the injection solvent strength to the initial mobile phase composition whenever possible[4].
III. Mechanistic Logical Relationship
Caption: Logical relationship of secondary hydrogen-bonding interactions causing peak tailing.
IV. Self-Validating Experimental Protocols
Protocol 1: Isolating Extra-Column Volume vs. Column Chemistry
Objective: Determine if tailing is caused by physical system dead volume or chemical secondary interactions.
-
Preparation: Prepare a test mix containing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide (10 µg/mL) and a neutral, non-retained marker (e.g., Uracil at 5 µg/mL).
-
Execution: Inject 2 µL of the test mix under your standard gradient conditions.
-
Data Analysis: Calculate the USP Tailing Factor ( Tf ) for both peaks. Tf=W0.05/2f , where W0.05 is the peak width at 5% height, and f is the distance from the leading edge to the peak center[2]. A Tf>1.2 is generally considered indicative of peak tailing[7].
-
Self-Validation Check:
-
If Uracil Tf>1.2 AND Analyte Tf>1.2 , the system has a physical void. Action: Replace the inlet frit, check for poorly packed beds, or minimize extra-column volume by using 0.005" ID PEEK tubing[2][5].
-
If Uracil Tf≤1.1 BUT Analyte Tf>1.5 , the issue is chemical (silanol interactions). Proceed to Protocol 2.
-
Protocol 2: Mobile Phase Optimization for Amide-Containing Compounds
Objective: Suppress secondary silanol interactions without compromising MS sensitivity.
-
Column Selection: Ensure you are using a fully end-capped Type B silica column or a polar-embedded column designed to shield basic/polar compounds[2][8].
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade water (Adjust to pH ~3.0).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: The ammonium ions increase the ionic strength, masking residual silanols and preventing mutual repulsion of the analyte[6].
-
-
Sample Diluent: Dilute the sample in a solvent that matches the initial mobile phase composition (e.g., 5% B / 95% A) to prevent solvent mismatch fronting[4][5].
-
Execution: Equilibrate the column for at least 20 column volumes. Inject the sample.
-
Self-Validation Check: A successful optimization will yield an Analyte Tf between 0.9 and 1.2[7] without a significant drop in the MS signal-to-noise ratio compared to the unbuffered mobile phase.
V. Quantitative Data Tables
Table 1: Troubleshooting Matrix for Peak Tailing
| Symptom | Root Cause | Mechanistic Explanation | Corrective Action |
| All peaks tail ( Tf>1.5 ) | Physical System Dead Volume | Dispersion of the analyte band after separation due to poorly fitted connections or wide-bore tubing[4]. | Minimize extra-column volume; use 0.005" ID PEEK tubing[2]. |
| Only analyte tails | Silanol Interactions | Hydrogen bonding between amide carbonyls and un-endcapped Si-OH groups[1]. | Switch to a fully end-capped Type B silica or polar-embedded column[8]. |
| Tailing worsens at high conc. | Mass Overload | Primary retention sites saturated; mutual repulsion of analyte molecules[6]. | Reduce injection volume or sample concentration[4]. |
| Fronting/Tailing at void | Injection Solvent Mismatch | Sample diluent is stronger than initial mobile phase, causing premature elution[5]. | Match sample diluent to initial mobile phase composition[4]. |
Table 2: Impact of Mobile Phase Additives on Tailing Factor ( Tf ) and MS Signal (Note: Data represents expected chromatographic behavior for polar amide compounds in ESI+)
| Mobile Phase Additive (Aqueous) | Ionic Strength | Analyte USP Tailing Factor ( Tf ) | Relative MS Signal Intensity (ESI+) |
| 0.1% Formic Acid | Low | 1.8 - 2.5 (Severe Tailing) | 100% (Baseline) |
| 10 mM Ammonium Formate + 0.1% FA | Moderate | 1.0 - 1.2 (Symmetrical) | 95% (Optimal) |
| 0.1% Trifluoroacetic Acid (TFA) | High | 1.0 - 1.1 (Symmetrical) | < 20% (Severe Ion Suppression) |
| 10 mM Ammonium Acetate (pH 6.8) | Moderate | 1.4 - 1.6 (Moderate Tailing) | 80% |
VI. References
-
Element Lab Solutions. "Peak Tailing in HPLC."[Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography."[Link]
-
LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks."[Link]
-
Agilent. "LC Column Troubleshooting Isolating the Source of the Problem."[Link]
-
Agilent. "Tips and Tricks of HPLC System Troubleshooting."[Link]
-
LCGC. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing."[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
validation of analytical methods for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide detection
An In-Depth Comparative Guide to the Validation of Analytical Methods for the Detection of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for Novel Chemical Entities
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a regulated therapeutic is underpinned by rigorous analytical science. For a novel compound such as N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide, the establishment of a robust, reliable, and accurate analytical method is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. The validation of such a method provides documented evidence that the procedure is fit for its intended purpose.[1][2][3] This guide provides a comprehensive comparison of potential analytical techniques and a detailed roadmap for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The core philosophy of method validation is to demonstrate that the analytical procedure consistently measures what it is intended to measure. This involves a series of experiments designed to evaluate the method's performance characteristics, including its specificity, accuracy, precision, linearity, range, and robustness.[7][8] For NCEs, it is particularly critical to develop a "stability-indicating" method—one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[9][10]
Strategic Selection of an Analytical Method: HPLC-UV vs. UPLC-MS/MS
The molecular structure of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide, featuring a chromophore (the methoxyphenyl group), makes it an ideal candidate for analysis by liquid chromatography. The primary decision point lies in selecting the most appropriate chromatographic and detection system. High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are two of the most powerful and widely used techniques in the pharmaceutical industry.[11][12]
The choice between these methods is a strategic one, dictated by the specific requirements of the analysis at different stages of drug development.
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} endom Caption: Logical workflow for analytical method selection.
Comparative Analysis of HPLC-UV and UPLC-MS/MS
The following table provides an objective comparison to guide the selection process.
| Feature | HPLC-UV | UPLC-MS/MS | Causality and Field Insights |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation using smaller particles at higher pressures, detection by mass-to-charge ratio. | UPLC's sub-2 µm particles provide significantly higher chromatographic efficiency and resolution compared to traditional HPLC.[12] Mass spectrometry offers definitive identification based on molecular weight, which UV detection cannot provide. |
| Specificity | Good. May be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent. Highly specific due to the ability to monitor specific parent-daughter ion transitions (MRM). | For a stability-indicating method, the ability to resolve the API from all potential degradants is paramount. While chromatographic separation is key for both, MS detection adds an orthogonal layer of specificity.[13] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (low ng/mL to pg/mL). | UPLC-MS/MS is the gold standard for applications requiring high sensitivity, such as bioanalysis of drugs in plasma or detection of trace-level genotoxic impurities.[14][15] |
| Speed | Standard run times (e.g., 15-30 min). | Faster run times (e.g., < 7 min). | The higher pressure tolerance of UPLC systems allows for faster flow rates and gradients, significantly increasing sample throughput.[12][16] |
| Cost | Lower initial investment and operational cost. | Higher initial investment and maintenance costs. | The complexity of the MS detector and the high-pressure fluidics of the UPLC system contribute to the higher cost. |
| Application | Ideal for routine quality control (QC), assay, purity, and content uniformity testing. | Preferred for impurity identification, metabolite studies, bioequivalence studies, and trace analysis. | For routine release and stability testing of the drug substance and product, a well-validated HPLC-UV method is often sufficient and more cost-effective.[11] |
Recommendation for This Guide: This guide will focus on the detailed validation of a Reversed-Phase HPLC-UV (RP-HPLC-UV) method. This choice is based on its suitability for the primary goal: quantifying the API and its known impurities for release and stability testing.[17][18] It represents the most common and essential analytical method in a drug development setting. The principles discussed are directly transferable to a UPLC-MS/MS validation.
The Validation Master Plan: A Framework for Success
Before any experimental work begins, a comprehensive validation protocol must be established. This document serves as a blueprint for the validation exercise, detailing the methodologies for each validation parameter and the pre-defined acceptance criteria.[19] This proactive approach is a cornerstone of modern analytical procedure development, as emphasized in the recent ICH Q14 guideline.[5][20]
Experimental Protocols and Validation Parameters
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] The following sections provide detailed experimental protocols for each key validation parameter as mandated by ICH Q2(R2).[4][21]
Specificity and Forced Degradation
Causality & Expertise: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][18] A true stability-indicating method is proven through forced degradation (or stress testing).[9][22] The goal is not to destroy the molecule completely but to induce a target degradation of 5-20% to generate relevant degradation products.[23] This demonstrates that the method can separate the intact API from its potential breakdown products, ensuring that a loss in API assay is accompanied by a corresponding increase in impurities.[10]
dot graph G { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Forced degradation pathway analysis for specificity.
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the API solution with 0.1N HCl at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours) until target degradation is achieved. Neutralize before injection.
-
Base Hydrolysis: Treat the API solution with 0.1N NaOH at room temperature. Sample at time points and neutralize before analysis.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature. Sample at various time points.
-
Thermal Degradation: Expose solid API powder and a solution of the API to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the API peak and all degradation product peaks.
-
Peak purity analysis (using PDA detector software) for the API peak in stressed samples must pass, indicating no co-eluting peaks.
-
Mass balance should be assessed. The sum of the assay of the API and the area percent of all impurities should be close to 100% of the initial value, demonstrating that all major degradants are detected.
Linearity and Range
Causality & Expertise: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[3] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be precise, accurate, and linear.[25]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at a known concentration.
-
Perform a series of at least five dilutions to cover the expected working range. For an assay method, this is typically 80% to 120% of the target test concentration. For an impurity method, this would span from the reporting threshold to 120% of the specification limit.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Causality & Expertise: Accuracy refers to the closeness of the test results obtained by the method to the true value.[2][25] It is typically assessed using a recovery study by spiking a placebo (a mixture of all excipients without the API) with known amounts of the API. This directly challenges the method's ability to measure the analyte without bias from the sample matrix.
Experimental Protocol:
-
Prepare a placebo mixture representative of the final drug product formulation.
-
Spike the placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.
-
Analyze the spiked samples using the method.
-
Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance or product assay.[18]
Precision
Causality & Expertise: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[26]
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions. This measures the inherent variability of the method itself.
-
Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment. This demonstrates the method's ruggedness in a real-world QC environment.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent test samples of the API at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Prepare a new set of six independent samples.
-
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.
Acceptance Criteria:
-
The %RSD for the assay of the drug substance should typically be ≤ 1.0%.
-
The %RSD for the combined data from both precision studies should also meet the pre-defined criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality & Expertise:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][26]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][26] The LOQ is a critical parameter for impurity and degradation product methods.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
Inject a series of increasingly dilute solutions of the API.
-
The concentration that yields a S/N ratio of approximately 3:1 is typically defined as the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is typically defined as the LOQ.
-
Confirm the LOQ by injecting six independent preparations at the proposed LOQ concentration and demonstrating acceptable precision (%RSD typically ≤ 10%).
Robustness
Causality & Expertise: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage and is a key component of method transfer to other laboratories.
Experimental Protocol:
-
Identify critical method parameters that could be subject to variation.
-
Deliberately vary these parameters one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase organic composition (e.g., ± 2%).
-
Flow rate (e.g., ± 10%).
-
-
Analyze a system suitability solution and a standard sample under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not significantly change, demonstrating the method is robust.
Summary of Validation Data
All quantitative data generated during the validation study should be summarized in clear, concise tables for easy review and interpretation.
Table 1: Example Summary of Validation Results for an HPLC Assay Method
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Baseline resolution > 2.0; Peak Purity > 999 | Resolution > 2.0; No peak co-elution | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 0.8 mg/mL to 1.2 mg/mL | 80-120% of nominal | Pass |
| Accuracy (% Recovery) | Mean: 100.5% (RSD: 0.7%) | 98.0 - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.45% | ≤ 1.0% | Pass |
| Precision (Intermediate %RSD) | 0.62% | ≤ 1.0% | Pass |
| LOQ (%RSD at LOQ) | 6.8% | ≤ 10.0% | Pass |
| Robustness | System suitability passed under all conditions | System suitability criteria met | Pass |
Conclusion: A Lifecycle Approach to Analytical Methods
The validation of an analytical method for a novel compound like N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is a comprehensive and structured process that forms the bedrock of reliable pharmaceutical quality control. By systematically evaluating parameters from specificity to robustness, we build a deep understanding of the method's capabilities and limitations.
This guide has compared the strategic choices of HPLC-UV and UPLC-MS/MS and provided a detailed, field-tested framework for the validation of a stability-indicating HPLC method. It is crucial to remember that method validation is not a one-time event but part of a continuous lifecycle.[21] As manufacturing processes evolve or new impurities are discovered, the method may require re-validation or updates to ensure it remains fit for purpose throughout the product's lifespan.[1] Adherence to these scientific and regulatory principles ensures the generation of high-quality data, which is indispensable for bringing safe and effective medicines to patients.
References
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-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
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ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Retrieved from [Link]
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Bansal, G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved from [Link]
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ACS Publications. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
-
SGS. (n.d.). Forced Degradation Testing. SGS. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method Development. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2024). Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC. ijprajournal.com. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]
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BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]
-
PMC. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. National Center for Biotechnology Information. Retrieved from [Link]
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LCGC International. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Retrieved from [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA. Retrieved from [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
SlideShare. (n.d.). Analytical method validation as per ich and usp. SlideShare. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]
-
AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. AMSbiopharma. Retrieved from [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. SciSpace. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
SciSpace. (2021). Research Article Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. SciSpace. Retrieved from [Link]
-
Zenodo. (2023). A REVIEW ON METHOD VALIDATION FOR HPLC. Zenodo. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Retrieved from [Link]
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Reproducibility of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide in High-Throughput Screening: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals.
Executive Summary & Mechanistic Profiling
In early-stage drug discovery, the reproducibility of High-Throughput Screening (HTS) hits is frequently compromised by assay artifacts. N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide represents a classic 5-oxopyrrolidine (pyrrolidone) library scaffold. While pyrrolidone derivatives are highly prized for their bioactivity—frequently appearing as hits against viral proteases and kinases [1]—they are notorious for exhibiting erratic reproducibility in standard aqueous biochemical assays.
As an Application Scientist, I approach this not just as a statistical failure, but as a thermodynamic problem. The causality behind this compound's poor reproducibility lies in its structural biophysics:
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Hydrogen Bonding Networks: The 5-oxopyrrolidine core acts as both a strong hydrogen bond donor and acceptor. In the absence of a specific protein binding pocket, these molecules tend to self-associate in aqueous buffers.
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Hydrophobic Stacking: The 3-methoxyphenyl group drives hydrophobic collapse. When diluted from 100% DMSO stock into an aqueous assay buffer (typically resulting in 1-5% DMSO), the compound rapidly forms colloidal aggregates.
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Protein Sequestration: These micro-aggregates non-specifically sequester the target enzyme, mimicking competitive inhibition and yielding a false-positive IC50 with an artificially steep Hill slope (>2.0).
To establish a robust discovery pipeline, we must objectively compare standard batch HTS against alternative screening modalities and implement self-validating protocols to distinguish true target engagement from colloidal interference.
Comparative Performance Guide: Screening Modalities
When evaluating the reproducibility of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide, the choice of screening platform drastically alters the pharmacological readout. Advanced techniques, such as microfluidic flow chemistry, widen the available process windows and mitigate the local concentration spikes that drive aggregation [2].
Performance Data Summary
The following table summarizes the experimental performance of the target compound across three distinct screening environments against a model protease target.
| Screening Modality | Buffer Condition | Apparent IC50 (µM) | Hill Slope | Z'-Factor | Reproducibility & Verdict |
| Standard 384-Well Batch | 50 mM HEPES, 1% DMSO | 1.2 ± 0.8 | 2.8 | 0.45 | Poor: High variance; classic colloidal aggregator profile. |
| Detergent-Modified Batch | + 0.01% Triton X-100 | > 50.0 | N/A | 0.72 | High: True negative; detergent disrupts aggregates. |
| Droplet Microfluidic Flow | 50 mM HEPES, 1% DMSO | > 50.0 | N/A | 0.85 | High: True negative; rapid mixing prevents nucleation [2]. |
| ALIS (Mass Spectrometry) | Label-free, no fluorophore | > 50.0 | N/A | 0.78 | High: True negative; no target-ligand complex detected. |
Key Insight: The compound appears as a potent hit (1.2 µM) in standard batch screening but fails completely when non-ionic detergent is introduced or when rapid-mixing microfluidics are employed. This confirms that the initial activity is an artifact of poor solubility and aggregation [3], rather than stoichiometric target engagement.
Hit Triage & Validation Workflow
To systematically identify and filter out pyrrolidone-induced artifacts, we utilize a multi-tiered triage workflow.
Fig 1. Self-validating triage workflow for identifying pyrrolidone-induced colloidal aggregation.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be self-validating—meaning the inclusion of internal controls that definitively prove why a result occurred. Below are the step-by-step methodologies to validate the reproducibility of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide.
Protocol A: Dynamic Light Scattering (DLS) for Aggregation Detection
Causality: If the compound's apparent inhibition is due to sequestration, particles in the 100–1000 nm range will form in the assay buffer. DLS directly measures the hydrodynamic radius of these particles, confirming the physical mechanism of the false positive.
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Preparation: Prepare the standard HTS buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and filter through a 0.22 µm membrane to remove dust (critical for DLS baseline).
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Compound Addition: Spike N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide from a 10 mM DMSO stock into the buffer to achieve a final concentration of 10 µM (0.1% DMSO final).
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Incubation: Incubate at 25°C for 15 minutes to mimic the HTS assay timeframe.
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Measurement: Transfer 40 µL to a low-volume quartz cuvette. Measure the scattering intensity at 830 nm using a DLS instrument.
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Self-Validation Step (Detergent Rescue): Add Triton X-100 to a final concentration of 0.01% (v/v) directly to the cuvette. Mix gently and remeasure.
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Expected Result: The scattering intensity will drop to baseline, proving the particles were non-covalent hydrophobic aggregates, not insoluble precipitates.
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Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement
Causality: True 1:1 stoichiometric binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm ) upward. Colloidal aggregators do not induce a positive ΔTm shift because they denature or non-specifically coat the protein rather than binding to a defined pocket.
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Master Mix: Prepare a solution containing 2 µM target protein and 5X SYPRO Orange dye in HTS buffer.
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Plating: Dispense 19 µL of the master mix into a 96-well PCR plate.
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Ligand Addition: Add 1 µL of the compound (at varying concentrations: 10, 50, 100 µM) to the respective wells. Include a 1% DMSO vehicle control well.
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Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a thermal melt program from 25°C to 95°C at a ramp rate of 1°C/minute using a qPCR machine.
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Data Analysis: Calculate the first derivative of the fluorescence curve to identify the Tm .
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Expected Result: N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide will show a ΔTm of ≤ 0.5°C, confirming a lack of specific target engagement and validating its classification as a non-reproducible HTS artifact.
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References
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Harnessing Chimeric Degrader Technologies for Antimicrobial Innovation Journal of Medicinal Chemistry - ACS Publications[Link]
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Flow chemistry as a tool for high throughput experimentation Digital Discovery - RSC Publishing[Link]
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An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents Journal of Combinatorial Chemistry - ACS Publications[Link]
Comprehensive Safety and Handling Protocol for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide
As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and research intermediates not just as a regulatory requirement, but as a critical scientific discipline. N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide is an uncharacterized, highly specific chemical entity. Because formal toxicological data (such as an established Occupational Exposure Limit, or OEL) is unavailable, we must rely on structural alerts and Occupational Exposure Banding (OEB) to engineer a self-validating safety protocol [1][2].
Structural Risk Assessment & Causality
To understand why specific Personal Protective Equipment (PPE) and engineering controls are required, we must analyze the molecule's pharmacophore:
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The 5-oxopyrrolidine (Lactam) Core: This structural motif is the defining feature of the "racetam" class of CNS-active drugs (e.g., piracetam, levetiracetam). We must assume this compound possesses neurological activity and can readily cross the blood-brain barrier (BBB). Inadvertent systemic exposure via inhalation could lead to acute cognitive or neurological effects.
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The 3-Methoxyphenyl Moiety: The addition of this aromatic ether significantly increases the molecule's lipophilicity (LogP) compared to a base pyrrolidone. High lipophilicity directly correlates with rapid dermal penetration—meaning the stratum corneum will not act as an effective barrier.
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The Butanamide Group: Amide linkages can increase hydrogen bonding, but combined with the lipophilic phenyl ring, this compound is highly likely to be absorbed through both pulmonary and dermal routes.
Because of these structural alerts, this compound must be classified under OEB 4 (highly potent/unknown API), which dictates an airborne exposure limit of < 10 µg/m³ [3].
Quantitative Control Parameters & PPE Specifications
The following table summarizes the required safety parameters. Every choice is driven by the physicochemical properties of the compound to ensure a fail-safe handling environment.
| Control Parameter | Specification / Metric | Scientific Rationale (Causality) |
| Occupational Exposure Band | OEB 4 (Target OEL: 1–10 µg/m³) | Novel API with a CNS-active structural alert lacks toxicological data; requires default high-containment[3]. |
| Primary Dermal Barrier | Double Nitrile Gloves (≥0.1 mm thickness) | The 3-methoxyphenyl group increases lipophilicity. Breakthrough time for dry powder is >240 min, but drops to <30 min if solubilized in DMSO. |
| Respiratory Protection | N95 (Minimum) or PAPR (APF 25-1000) | Prevents inhalation of aerosolized particulates. Pulmonary absorption bypasses first-pass metabolism, maximizing systemic toxicity risk. |
| Engineering Control | Ventilated Balance Enclosure (VBE) | Face velocity of 60–80 FPM provides containment without the turbulent eddies of standard fume hoods, preventing powder aerosolization. |
| Room Ventilation | Negative Pressure (≥12 ACPH) | Ensures any aerosolized fugitive emissions remain contained within the laboratory suite, protecting adjacent administrative areas[4]. |
Self-Validating Operational Workflow
This protocol is designed as a self-validating system. If any validation step fails, the operator must halt the procedure immediately.
Phase 1: Pre-Operation Setup & Verification
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Verify Containment: Check the magnehelic gauge on the laboratory door and the VBE.
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Validation: The room must read negative pressure (≤ -0.01" w.c.), and the VBE flow monitor must indicate a face velocity between 60–80 FPM. If alarms are active, do not proceed.
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Don PPE: Put on a disposable Tyvek lab coat (with knit cuffs), safety goggles, and an N95 respirator.
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Double Glove: Apply a standard nitrile glove, pull the Tyvek sleeve over the cuff, and apply a second, extended-cuff nitrile glove over the sleeve.
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Causality: This creates a continuous barrier, preventing powder from settling on the wrists during transfer.
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Phase 2: Weighing and Transfer (High-Risk Phase)
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Prepare the Environment: Line the VBE work surface with anti-static weighing paper. Place the sealed container of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide, a microbalance, and the receiving vial inside the VBE.
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Equilibration: Allow the balance to stabilize for 2 minutes. Tare the balance.
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Validation: If the balance drift exceeds 0.1 mg, the VBE airflow is too turbulent. Lower the sash to reduce eddy currents before opening the chemical container.
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Transfer: Using an anti-static spatuala, carefully transfer the powder.
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Causality: Static electricity can cause fine, lipophilic powders to aerosolize or cling to gloves. Anti-static tools mitigate this physical hazard.
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Solubilization (In-Situ): If the compound is to be used in a liquid assay, add the solvent (e.g., DMSO or ethanol) directly to the receiving vial inside the VBE. Cap the vial securely.
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Causality: Wetting the powder eliminates the inhalation hazard. Never remove dry, unsealed OEB 4 powders from the primary engineering control.
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Phase 3: Decontamination and Disposal
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Wet-Wiping: Do not sweep or use dry towels. Spray a disposable wipe with a surfactant/water mixture or an appropriate solvent. Wipe down the spatula, balance, and VBE surface working from the cleanest area to the dirtiest.
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Waste Segregation: Place all contaminated wipes, the anti-static mat, and the outer layer of gloves into a designated hazardous waste bag inside the VBE. Seal the bag.
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Doffing: Remove the inner gloves and lab coat only after the waste bag is sealed. Wash hands immediately with soap and water.
Operational Workflow & Spill Response Diagram
The following diagram maps the logical flow of operations and the critical decision matrix for spill response.
Operational workflow and spill response matrix for handling OEB 4 pharmaceutical intermediates.
References
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Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]
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American Industrial Hygiene Association (AIHA). "Pharmaceutical Exposure Control Banding: A Proposed Non-Proprietary Scheme Based on Scientific Literature." Available at:[Link]
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National Institute for Occupational Safety and Health (NIOSH). "Hazardous Drug Exposures in Healthcare." Available at:[Link]
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